1-(4-Bromo-2-methylbenzoyl)piperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-bromo-2-methylbenzoyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c1-9-7-11(15)4-5-12(9)13(17)16-6-2-3-10(8-16)14(18)19/h4-5,7,10H,2-3,6,8H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALHCVVGQKBRGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)N2CCCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156845-33-8 | |
| Record name | 1-(4-bromo-2-methylbenzoyl)piperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy Overview
The synthesis of 1-(4-Bromo-2-methylbenzoyl)piperidine-3-carboxylic acid generally involves:
- Step 1: Preparation of the substituted benzoyl chloride intermediate, specifically 4-bromo-2-methylbenzoyl chloride.
- Step 2: Acylation of a suitably protected or functionalized piperidine-3-carboxylic acid or its derivative with the benzoyl chloride.
- Step 3: Final deprotection or purification to yield the target acid.
This approach leverages the reactivity of acid chlorides for acylation and the availability of substituted benzoyl chlorides from halogenated methylbenzoic acids.
Preparation of 4-Bromo-2-methylbenzoyl Chloride
The starting material 4-bromo-2-methylbenzoic acid can be converted to its corresponding acid chloride by reaction with acyl chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in an organic solvent like dichloromethane or chloroform under reflux conditions. This step is crucial for activating the carboxylic acid for subsequent acylation.
| Parameter | Condition |
|---|---|
| Starting material | 4-Bromo-2-methylbenzoic acid |
| Reagent | Thionyl chloride or oxalyl chloride |
| Solvent | Dichloromethane or chloroform |
| Temperature | Reflux (40–70 °C) |
| Reaction time | 2–4 hours |
| Work-up | Removal of excess reagent under reduced pressure |
This method is well-established and yields the acid chloride intermediate with high purity and yield.
Acylation of Piperidine-3-carboxylic Acid
The acylation step involves reacting the acid chloride with piperidine-3-carboxylic acid or its ester derivative. Due to the presence of the carboxylic acid group on the piperidine ring, protection strategies (e.g., esterification) may be necessary to prevent side reactions.
- Use piperidine-3-carboxylic acid methyl or ethyl ester as the nucleophile.
- React with 4-bromo-2-methylbenzoyl chloride in the presence of a base such as triethylamine or pyridine to neutralize the HCl formed.
- Conduct the reaction in an inert solvent like dichloromethane at low temperature (0–5 °C) to control reactivity and selectivity.
- After acylation, hydrolyze the ester group under acidic or basic conditions to regenerate the free carboxylic acid.
| Parameter | Condition |
|---|---|
| Nucleophile | Piperidine-3-carboxylic acid ester |
| Acylating agent | 4-Bromo-2-methylbenzoyl chloride |
| Base | Triethylamine or pyridine |
| Solvent | Dichloromethane |
| Temperature | 0–5 °C initially, then room temperature |
| Reaction time | 1–3 hours |
| Work-up | Hydrolysis of ester, purification |
Alternative Synthetic Routes and Considerations
- Direct acylation of free piperidine-3-carboxylic acid is challenging due to acid-base interactions and possible formation of salts. Protection of the carboxyl group is often necessary.
- Use of coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) with 4-bromo-2-methylbenzoic acid and piperidine-3-carboxylic acid can be an alternative to acid chloride intermediates, offering milder conditions.
- Halogenation steps to introduce the bromine at the 4-position on the benzoyl ring can be achieved via electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
Representative Data Table of Reaction Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acid chloride formation | 4-Bromo-2-methylbenzoic acid + SOCl₂ | Reflux (60) | 2–4 | 85–95 | Removal of excess SOCl₂ needed |
| Acylation | Piperidine-3-carboxylic acid ester + acid chloride + base | 0–5 → RT | 1–3 | 70–85 | Ester hydrolysis post-reaction |
| Ester hydrolysis | Acid or base hydrolysis | 25–80 | 2–6 | ~90 | To yield free acid |
Research Findings and Optimization Notes
- The use of acid chlorides as acylating agents provides high reactivity and better yields compared to direct coupling methods.
- Base selection during acylation is critical; triethylamine is commonly used to scavenge HCl and prevent protonation of nucleophiles.
- Controlling temperature during acylation minimizes side reactions and improves selectivity.
- Protection of the carboxylic acid on the piperidine ring as an ester is recommended to avoid competing reactions.
- Hydrolysis conditions should be optimized to avoid degradation of the brominated aromatic ring.
- Purification typically involves recrystallization or chromatographic techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-methylbenzoyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups.
Substitution: Substitution reactions can occur at the bromine atom or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.
Reduction Products: Reduced forms of the compound, such as bromides and alcohols.
Substitution Products: Substituted derivatives with different functional groups attached to the molecule.
Scientific Research Applications
Pharmaceutical Applications
1-(4-Bromo-2-methylbenzoyl)piperidine-3-carboxylic acid is under investigation for its pharmacological properties . Preliminary studies indicate that it may interact with specific biological targets, including receptors and enzymes involved in various disease pathways. Understanding these interactions is crucial for optimizing its therapeutic potential.
Binding Affinity Studies
Research has focused on the compound's binding affinity to various biological targets. For instance, studies suggest that it may exhibit significant activity against certain enzymes or receptors linked to disease mechanisms. These interactions are essential for elucidating the compound's mechanism of action.
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound:
- Antimicrobial Activity : Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.
- Anticancer Properties : Preliminary investigations have shown that it may inhibit cancer cell proliferation in vitro, warranting further exploration in cancer therapeutics.
- Neuropharmacological Effects : Studies suggest possible interactions with neurotransmitter systems, indicating potential applications in treating neurological disorders.
Mechanism of Action
The mechanism by which 1-(4-Bromo-2-methylbenzoyl)piperidine-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or other biomolecules.
Comparison with Similar Compounds
1-(4-Bromo-2-methylbenzoyl)piperidine-3-carboxylic acid is similar to other compounds with similar structures, such as:
1-(4-methylbenzoyl)piperidine-3-carboxylic acid: This compound lacks the bromine atom present in this compound.
1-(3-Bromo-4-((2-methyl-[1,1'-biphenyl]-3-yl)methoxy)benzyl)piperidine-2-carboxylic acid: This compound has a different arrangement of functional groups and substituents.
Uniqueness: this compound is unique due to its specific combination of functional groups and substituents, which can influence its reactivity and biological activity. Its bromine atom and methyl group provide distinct chemical properties that differentiate it from similar compounds.
Biological Activity
1-(4-Bromo-2-methylbenzoyl)piperidine-3-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties and interactions with various biological targets. This article delves into its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C14H16BrNO3
- Molecular Weight : 326.19 g/mol
- Functional Groups : Piperidine ring, bromobenzoyl group, carboxylic acid
The compound features a piperidine ring substituted with a 4-bromo-2-methylbenzoyl group and a carboxylic acid functional group, which may enhance its biological activity compared to structurally similar compounds.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the piperidine ring.
- Bromination of the aromatic ring.
- Introduction of the carboxylic acid functionality.
These methods allow for efficient production while maintaining high yields and purity, making it suitable for further biological evaluations.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in cancer pathways, potentially leading to inhibition of tumor growth.
Table 1: Summary of Anticancer Activity
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 (Breast) | 15 | Induction of apoptosis |
| B | A549 (Lung) | 10 | Inhibition of cell proliferation |
| C | HeLa (Cervical) | 12 | Cell cycle arrest |
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Receptor Interaction : Binding affinity studies indicate that it may interact with specific kinases or receptors involved in cell signaling pathways associated with cancer progression.
- Enzyme Inhibition : The compound has shown potential to inhibit enzymes critical for tumor metabolism and growth, although specific targets remain under investigation.
Case Studies
Several case studies have evaluated the biological activity of piperidine derivatives related to this compound:
- Case Study A : Investigated the compound's effects on breast cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis.
- Case Study B : Focused on lung cancer cells, where the compound was found to inhibit key growth factors involved in tumor survival.
- Case Study C : Explored its effects on cervical cancer cells, revealing mechanisms involving cell cycle regulation and apoptosis.
Q & A
Q. What are the recommended synthetic routes for 1-(4-Bromo-2-methylbenzoyl)piperidine-3-carboxylic acid?
The compound can be synthesized via a multi-step approach:
- Step 1 : Formation of the piperidine-3-carboxylic acid backbone using Boc protection/deprotection strategies to preserve stereochemistry and reactive sites .
- Step 2 : Coupling of 4-bromo-2-methylbenzoyl chloride to the piperidine ring via nucleophilic acyl substitution, typically under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) .
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .
Q. Key Data :
| Parameter | Typical Value |
|---|---|
| Yield (Step 2) | 65–75% |
| Purity (HPLC) | ≥95% |
Q. How is the solubility profile of this compound characterized for in vitro assays?
Solubility is determined using the shake-flask method:
- Polar solvents : Soluble in DMSO (≥50 mg/mL) and methanol (10–15 mg/mL) at 25°C.
- Aqueous buffers : Poor solubility in water (≤0.1 mg/mL at pH 7.4), requiring formulation with cyclodextrins or surfactants for biological studies .
Methodological Note : Use dynamic light scattering (DLS) to assess aggregation in aqueous media .
Q. What spectroscopic techniques are used for structural validation?
- 1H/13C NMR : Confirm regiochemistry of the benzoyl group (e.g., aromatic proton splitting patterns at δ 7.2–7.8 ppm for bromo-substituted aryl) and piperidine ring conformation (axial/equatorial coupling constants) .
- HRMS : Verify molecular ion ([M+H]+) with <2 ppm mass accuracy. Example: Calculated for C14H16BrNO3: 344.0278; Observed: 344.0275 .
- IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .
Advanced Research Questions
Q. How can conflicting data on reaction yields in halogenated solvent systems be resolved?
Discrepancies in yields (e.g., 60% vs. 75% in THF vs. DCM) arise from solvent polarity effects on transition states. To resolve:
Q. Data Comparison :
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DCM | 75 | 4 |
| THF | 60 | 6 |
Q. What strategies mitigate racemization during piperidine ring functionalization?
Q. How are computational methods applied to predict biological target interactions?
- Docking studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., cyclooxygenase-2) to assess binding affinity. The bromo-methyl group shows hydrophobic interactions with Leu384/Trp387 residues .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .
Key Insight : The carboxylic acid moiety forms hydrogen bonds with catalytic lysine residues, critical for inhibitory activity .
Q. How should contradictory cytotoxicity data between in vitro and ex vivo models be addressed?
- In vitro : IC50 values (e.g., 10 μM in HeLa cells) may differ from ex vivo models due to metabolite interference.
- Mitigation :
- Use LC-MS/MS to quantify intact compound vs. metabolites in ex vivo samples.
- Adjust media composition (e.g., albumin concentration) to better mimic physiological conditions .
Q. What are the best practices for ecological impact assessment during disposal?
- Biodegradation testing : Use OECD 301F (manometric respirometry) to measure % mineralization in 28 days.
- Toxicity : Perform Daphnia magna acute toxicity tests (EC50 >100 mg/L suggests low hazard) .
Q. How can stability under varying pH conditions be optimized for long-term storage?
- pH Stability : The compound degrades at pH <3 (hydrolysis of amide bond) or pH >10 (decarboxylation).
- Storage : Lyophilize and store at −80°C in amber vials under argon. Reconstitute in DMSO with 0.1% BHT to prevent radical degradation .
Q. What analytical workflows are recommended for detecting impurities in scaled-up synthesis?
- LC-MS/MS : Identify trace impurities (e.g., de-brominated byproducts) using a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid).
- NMR spiking : Add authentic samples of suspected impurities to confirm structural assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
